6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol
Description
6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol is a pyridazine derivative featuring a 2,4-difluorobenzylamino substituent at the 6-position and a hydroxyl group at the 3-position. The fluorine atoms on the benzyl group enhance lipophilicity and metabolic stability, while the pyridazine core provides a planar scaffold for intermolecular interactions .
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)methylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O/c12-8-2-1-7(9(13)5-8)6-14-10-3-4-11(17)16-15-10/h1-5H,6H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYYLAGFSCVXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of Pyridazin-3-ol Derivatives
A common approach involves reacting a halogenated pyridazin-3-ol intermediate with 2,4-difluorobenzylamine under controlled conditions:
- Starting material: Halogenated pyridazin-3-ol (e.g., 3-chloropyridazin-6-ol)
- Reagent: 2,4-difluorobenzylamine
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Conditions: Heating at 80–120°C for 1–5 hours
- Outcome: Nucleophilic substitution of the halogen by the amine group to form the target compound
This method benefits from straightforward reaction steps but requires careful control to avoid side reactions such as over-alkylation or hydrolysis.
Multi-Step Synthesis via Protected Intermediates
In cases where direct amination is inefficient or leads to impurities, a multi-step synthesis involving protection of sensitive groups is employed:
- Step 1: Protection of the hydroxyl group on the pyridazin-3-ol ring using protecting groups such as ethylene glycol to form ketal derivatives.
- Step 2: Conversion of the pyridazin-3-ol intermediate to an acid chloride or activated ester using reagents like oxalyl chloride or carbonyldiimidazole.
- Step 3: Reaction of the activated intermediate with 2,4-difluorobenzylamine under basic conditions (e.g., triethylamine as a base) to form the amide or amine linkage.
- Step 4: Deprotection of the hydroxyl group under acidic or neutral conditions to yield the final product.
This approach allows for higher selectivity and purity but involves more reaction steps and purification stages.
Enzymatic or Catalytic Methods
Though less common, enzymatic catalysis has been explored in related pyridazinone derivatives for selective hydrolysis or amination steps, improving yield and reducing harsh chemical conditions. For example, the use of protease enzymes such as Savinase® in buffered aqueous media has been reported for related processes, indicating potential for biocatalytic methods in the preparation of such compounds.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Activation of carboxylic acid | Oxalyl chloride, carbonyldiimidazole, or SOCl₂ | Converts acid to acid chloride for amide formation |
| Amination | 2,4-Difluorobenzylamine, triethylamine | Nucleophilic substitution or amide bond formation |
| Protection | Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) | Protects hydroxyl or keto groups during synthesis |
| Deprotection | Acidic or neutral aqueous conditions | Removes protecting groups to release free hydroxyl |
| Solvents | DMF, toluene, acetone, ethanol | Choice depends on solubility and reaction step |
| Temperature | 25°C to 120°C | Optimized for each step to balance rate and selectivity |
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Direct Amination | Halogenated pyridazin-3-ol + amine | Simple, fewer steps | Possible side reactions, lower selectivity |
| Multi-Step with Protection | Protection → Activation → Amination → Deprotection | High selectivity, purity | More steps, longer process |
| Enzymatic Catalysis | Enzymatic hydrolysis or amination | Mild conditions, eco-friendly | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to inhibit the activity of certain kinases, which play a role in cell signaling pathways .
Comparison with Similar Compounds
Tetrahydropyrimidine Derivatives (Compounds 43–46, )
Compound 43 (3-(2,4-Difluorobenzyl)-N-(2-fluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide) shares the 2,4-difluorobenzyl moiety but incorporates a tetrahydropyrimidine ring instead of pyridazine. The carboxamide linkage and additional fluorine substitution (2-fluorobenzyl) in 43 result in a higher molecular weight (378.5 g/mol vs. ~265 g/mol estimated for the target compound) and altered pharmacokinetic properties, such as increased lipophilicity (cLogP ~3.2 vs. ~1.8 for pyridazin-3-ol derivatives) .
Compound 44 introduces a 3-chloro-4-fluorophenyl group and a methyl substituent on the tetrahydropyrimidine ring.
Piperazine-Based FAAH Modulators ()
4-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-pyridin-3-yl)-amide replaces the pyridazine with a piperazine-carboxamide scaffold. The benzo[1,3]dioxol group contributes to π-π stacking interactions, while the piperazine ring introduces basicity (pKa ~8.5) absent in the pyridazin-3-ol structure. This compound’s FAAH inhibitory activity highlights the importance of aromatic fluorination in enzyme modulation, a feature shared with the target compound .
Substituent Effects on Bioactivity and Physicochemical Properties
Halogenated Analogues
- 6-((4-Chlorophenethyl)amino)pyridazin-3-ol (): Replacing the 2,4-difluorobenzyl group with a 4-chlorophenethyl chain increases molecular weight (estimated ~315 g/mol) and cLogP (~2.5).
- 3-Bromo-1,2,4,5-Tetrazine Derivatives (): The bromo-tetrazine group in 20c introduces bioorthogonal reactivity for click chemistry applications, a property absent in the target compound.
Heterocyclic Modifications
- 6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol (): Substitution with a thiazole ring increases aromatic surface area and introduces sulfur-mediated hydrogen bonding. Calculated LogD (pH 5.5) for this analogue is ~1.2, suggesting lower membrane permeability than fluorine-rich derivatives .
- 6-(4-Isopropylpiperazin-1-yl)pyridazin-3-ol (): The piperazine group enhances solubility (cLogP ~1.0) and basicity, favoring ionizable interactions in physiological environments. This contrasts with the neutral hydroxyl group in the target compound .
Comparative Data Table
Biological Activity
6-((2,4-Difluorobenzyl)amino)pyridazin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a pyridazine ring substituted with a 2,4-difluorobenzylamino group, which may influence its interaction with various biological targets. This article reviews the compound's biochemical properties, mechanisms of action, and its implications in therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 238.19 g/mol. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and bioavailability.
Enzyme Interaction
Research indicates that this compound exhibits inhibitory activity against phosphodiesterase enzymes. These enzymes are crucial for the degradation of cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, the compound can elevate intracellular levels of these second messengers, potentially leading to enhanced signaling pathways involved in cell growth and differentiation.
Protein Kinase Modulation
The compound also interacts with specific protein kinases, influencing various cellular signaling pathways. Such interactions may modify the phosphorylation status of proteins involved in critical cellular processes like apoptosis and proliferation.
The mechanism by which this compound exerts its effects involves binding to the active sites of target enzymes and receptors. This binding can either inhibit enzyme activity or modulate receptor functions, leading to altered downstream signaling cascades .
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. For example, experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant cell death compared to controls .
Dosage Effects
The biological effects of this compound are dose-dependent. At lower concentrations, it appears to enhance cellular functions and promote beneficial signaling pathways. However, at higher doses, it may induce cytotoxic effects, highlighting the importance of dosage optimization in therapeutic applications.
Research Findings Summary Table
Q & A
Q. What are the established synthetic routes for 6-((2,4-difluorobenzyl)amino)pyridazin-3-ol, and what reaction conditions are critical for optimizing yield?
The synthesis of pyridazine derivatives typically involves coupling 2,4-difluorobenzylamine with activated pyridazin-3-ol precursors. For example, in analogous compounds, 2,4-difluorobenzylamine is reacted with intermediates like tert-butyl carbamate-protected acids under peptide coupling conditions (DCC/HOBt) in dichloromethane (DCM). Post-coupling, deprotection and cyclization steps are performed using reagents like oxalyl chloride/DMSO at low temperatures (−78°C) . Key factors for yield optimization include stoichiometric control of reagents, reaction temperature (e.g., −78°C for oxidation steps), and purification via CombiFlash chromatography. Low yields (e.g., 2% in related syntheses) highlight the need for iterative optimization of solvent systems and catalysts .
Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?
Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are standard. For example, ¹H NMR in CDCl₃ or CD₃OD can confirm substituent integration (e.g., δ 7.31–6.70 ppm for aromatic protons, δ 4.80–2.55 ppm for benzyl and alkyl groups) . LCMS (e.g., m/z 742 [M+H]⁺) and HPLC retention times (e.g., 1.61 minutes under SMD-TFA05 conditions) validate molecular weight and purity . Discrepancies may arise from residual solvents, rotameric forms (observed in NMR splitting), or ionization inefficiencies in LCMS.
Q. What in vitro assays are suitable for initial biological activity screening?
Pyridazine derivatives are often screened for kinase inhibition or receptor modulation. Fluorescence polarization assays or radioligand binding studies (e.g., using ¹²⁵I-labeled ligands) can assess target engagement. For example, allosteric modulation effects on receptors (e.g., GnRH) are tested by measuring dissociation rates of labeled ligands in competitive assays **. Cell viability assays (e.g., MTT) in cancer lines may also be employed, with IC₅₀ values calculated using non-linear regression.
Q. How can solubility and formulation challenges be addressed during preclinical studies?
Poor aqueous solubility is common in fluorinated pyridazines. Strategies include:
- Co-solvent systems : Use DMSO/ethanol/PEG mixtures for in vitro assays.
- Salt formation : Explore hydrochloride or trifluoroacetate salts (common in related compounds) **.
- Nanoformulation : Liposomal encapsulation or micellar dispersion for in vivo administration.
Stability under physiological pH (e.g., 7.4 PBS) should be monitored via HPLC to detect degradation products **.
Q. What impurities are commonly observed during synthesis, and how are they quantified?
Common impurities include:
- Unreacted intermediates : Detected via LCMS (e.g., m/z 378.5 vs. theoretical 377.1 for M+H⁺) **.
- Dehalogenation byproducts : Fluorine loss during coupling steps, identified by ¹⁹F NMR.
- Oxidation products : E.g., pyridazine N-oxides, resolved via reverse-phase HPLC. Quantification follows ICH guidelines using calibration curves for known impurities.
Advanced Research Questions
Q. How can synthetic scalability be improved without compromising enantiomeric purity?
Scalability challenges arise from low yields and chiral center racemization. Solutions include:
- Flow chemistry : Continuous processing to maintain low temperatures (−78°C) during critical steps.
- Enzymatic catalysis : Lipases or transaminases for stereoselective amination (e.g., as used in tert-butyl carbamate deprotection) **.
- Design of Experiments (DoE) : Multivariate analysis to optimize solvent/base ratios and reduce byproducts.
Q. How can contradictory biological activity data across assays be reconciled?
Discrepancies may stem from assay-specific conditions (e.g., buffer ionic strength) or off-target effects. For example, allosteric modulators like TAK-013 show varied dissociation rates in radioligand assays due to differential receptor conformations **. To resolve:
- Orthogonal assays : Combine SPR (surface plasmon resonance) with cellular cAMP assays.
- Molecular dynamics simulations : Model compound-receptor interactions to identify binding poses that explain activity differences.
Q. What computational strategies predict the impact of fluorine substitution on target binding?
Density Functional Theory (DFT) calculates electrostatic potential maps to assess fluorine’s electron-withdrawing effects. Molecular docking (e.g., AutoDock Vina) can simulate how 2,4-difluorobenzyl groups occupy hydrophobic pockets, while QM/MM simulations evaluate binding energy contributions (e.g., −ΔG from C-F⋯H interactions) **.
Q. How does the 2,4-difluorobenzyl group influence metabolic stability in vivo?
The fluorine atoms reduce CYP450-mediated metabolism by blocking oxidation sites. In vivo studies of analogs show extended half-lives (e.g., t₁/₂ > 6 hours in rodents). LC-MS/MS metabolomics can identify major metabolites, such as glucuronidated or defluorinated products **.
Q. What strategies mitigate instability under physiological conditions?
Instability often arises from hydrolysis of the pyridazin-3-ol ring. Mitigation approaches:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
